molecular formula C23H18FIN2O7 B14108059 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione

1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione

Cat. No.: B14108059
M. Wt: 580.3 g/mol
InChI Key: FBENGCVQLDKVAT-UHFFFAOYSA-N
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Description

1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione is a synthetic nucleoside analog

Preparation Methods

The synthesis of 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the protection of hydroxyl groups, selective fluorination, and iodination of the pyrimidine ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.

    Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free nucleoside.

Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-

Properties

IUPAC Name

[3-benzoyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FIN2O7/c24-17-18(34-22(30)14-9-5-2-6-10-14)16(12-32-21(29)13-7-3-1-4-8-13)33-20(17)27-11-15(25)19(28)26-23(27)31/h1-11,16-18,20H,12H2,(H,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBENGCVQLDKVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FIN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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